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Introduction
D-Homophenylalanine is a non-proteinogenic amino acid that has garnered significant interest

in the fields of medicinal chemistry and drug development. As a derivative of the essential

amino acid L-phenylalanine, D-Homophenylalanine possesses a unique structural

modification—an additional methylene group in its side chain—which imparts distinct chemical

and biological properties. This extension of the carbon backbone allows for the introduction of

specific steric and electronic characteristics into peptides and other biomolecules, making it a

valuable building block in the design of novel therapeutics.[1][2] Its incorporation into peptide-

based drugs has been explored to enhance stability, modulate receptor affinity, and improve

overall therapeutic efficacy.[3][4] This technical guide provides a comprehensive overview of

the structure, chemical properties, synthesis, and analysis of D-Homophenylalanine, as well

as its current applications in pharmaceutical research.

Chemical Structure and Properties
D-Homophenylalanine, systematically named (2R)-2-amino-4-phenylbutanoic acid, is the D-

enantiomer of homophenylalanine. Its structure consists of a chiral center at the alpha-carbon,

an amino group, a carboxylic acid group, and a phenylethyl side chain.
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Figure 1: 2D structure of D-Homophenylalanine.

Physicochemical Properties
A summary of the key physicochemical properties of D-Homophenylalanine is presented in

the table below. These properties are crucial for its handling, formulation, and application in

various experimental settings.

Property Value Reference(s)

IUPAC Name
(2R)-2-amino-4-phenylbutanoic

acid
[5]

CAS Number 82795-51-5 [5]

Molecular Formula C₁₀H₁₃NO₂ [5]

Molecular Weight 179.22 g/mol [5]

Appearance
White to off-white

powder/crystalline solid
[4]

Melting Point >300 °C (decomposes)

Optical Rotation
[α]²⁰/D between -43° and -47°

(c=1 in 3M HCl)
[5]

Solubility

Sparingly soluble in aqueous

acid and slightly soluble in

aqueous base.

pKa₁ (Carboxyl) ~2.32 (Predicted)

pKa₂ (Ammonium) ~9.2 (Predicted)

Synthesis and Purification
The synthesis of enantiomerically pure D-Homophenylalanine can be achieved through

various methods, including asymmetric synthesis, chiral resolution of a racemic mixture, and

enzymatic synthesis.

Asymmetric Synthesis
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One common strategy for the asymmetric synthesis of D-Homophenylalanine is the Strecker

synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source. By

using a chiral amine or a chiral catalyst, the reaction can be directed to produce the desired D-

enantiomer with high stereoselectivity.[6][7][8] Another approach involves the alkylation of a

chiral glycine enolate equivalent or the asymmetric hydrogenation of a suitable precursor.

Chiral Resolution
Racemic DL-homophenylalanine can be synthesized and subsequently resolved into its

constituent enantiomers. This can be accomplished through several techniques:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent

to form diastereomeric salts, which can then be separated by fractional crystallization due to

their different solubilities.

Enzymatic Resolution: Enzymes that selectively act on one enantiomer can be used. For

instance, an acylase can be used to selectively deacylate the L-enantiomer from an N-

acetylated racemic mixture, allowing for the separation of the unreacted N-acetyl-D-
homophenylalanine.[6]

Purification
Purification of D-Homophenylalanine is typically achieved through recrystallization or ion-

exchange chromatography.

Recrystallization: This technique relies on the differential solubility of the amino acid and

impurities in a given solvent system at varying temperatures. A general protocol involves

dissolving the crude product in a suitable solvent at an elevated temperature and then

allowing it to cool slowly to form pure crystals.[9]

Ion-Exchange Chromatography: This method separates molecules based on their net

charge. A cation-exchange resin can be used to bind the positively charged D-
Homophenylalanine, which can then be eluted with a buffer of appropriate pH or ionic

strength.[10][11][12][13][14]

Experimental Protocols
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General Protocol for Chiral HPLC Analysis
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a

common method for determining the enantiomeric purity of D-Homophenylalanine.

Sample Preparation

HPLC Analysis

Data Analysis

Dissolve D-Homophenylalanine
in mobile phase

Filter through 0.45 µm syringe filter

Inject sample onto
chiral HPLC column

Elute with isocratic or
gradient mobile phase

Detect enantiomers using
UV detector (e.g., 210-220 nm)

Integrate peak areas of
D- and L-enantiomers

Calculate enantiomeric excess (% ee)

Click to download full resolution via product page

Figure 2: General workflow for chiral HPLC analysis.

Methodology:

Sample Preparation: Accurately weigh and dissolve the D-Homophenylalanine sample in

the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45

µm syringe filter before injection.[15]

Chromatographic Conditions:
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Column: A chiral stationary phase column, such as one based on a macrocyclic

glycopeptide (e.g., teicoplanin-based), is typically used.[16][17]

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g.,

methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with

a small amount of acid (e.g., formic or acetic acid). The exact composition should be

optimized for the specific column and analyte.[16][18]

Flow Rate: Typically 0.5-1.0 mL/min.

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around

210-220 nm.

Data Analysis: The retention times for the D- and L-enantiomers will differ. The enantiomeric

excess (% ee) can be calculated from the peak areas of the two enantiomers.

General Protocol for Purification by Ion-Exchange
Chromatography
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Figure 3: General workflow for ion-exchange chromatography.

Methodology:

Resin Preparation: A strongly acidic cation-exchange resin is packed into a column and

equilibrated with a starting buffer of low pH, which ensures that the amino group of D-
Homophenylalanine is protonated.[12]

Sample Loading: The crude D-Homophenylalanine is dissolved in the starting buffer and

loaded onto the column. The positively charged amino acid binds to the negatively charged

resin.
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Washing: The column is washed with the starting buffer to remove any unbound impurities.

Elution: The bound D-Homophenylalanine is eluted by increasing the pH or the salt

concentration of the buffer. This change in buffer composition neutralizes the charge on the

amino acid or competes for binding sites on the resin, respectively, causing the amino acid to

be released.[13]

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence and

purity of D-Homophenylalanine, for example, by HPLC. Pure fractions are pooled, and the

buffer salts are removed, often by lyophilization or another desalination method.

Biological Activity and Applications
While extensive research has focused on L-homophenylalanine as a key component of

angiotensin-converting enzyme (ACE) inhibitors, the specific biological roles of D-
Homophenylalanine are less well-defined.[1][19][20] However, the incorporation of D-amino

acids, including D-phenylalanine and its analogs, into peptides is a well-established strategy to

enhance their therapeutic potential.[3]

Peptides containing D-Homophenylalanine may exhibit:

Increased Proteolytic Stability: The presence of a D-amino acid can render peptides more

resistant to degradation by proteases, which are typically stereospecific for L-amino acids.

This can lead to a longer in vivo half-life.[3]

Modulated Receptor Binding: The altered stereochemistry and conformational constraints

imposed by D-Homophenylalanine can influence the binding affinity and selectivity of a

peptide for its target receptor.[2]

Potential CNS Activity: Due to its structural similarity to phenylalanine, a precursor to

neurotransmitters, D-Homophenylalanine and peptides containing it are being investigated

for their potential to influence neurological pathways.[4] However, specific signaling

pathways directly modulated by D-Homophenylalanine have not yet been fully elucidated.

Putative Role in Neurotransmission
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Given that L-phenylalanine is a precursor to dopamine and other catecholamines, it is

hypothesized that D-Homophenylalanine could potentially interact with components of these

neurotransmitter systems. High concentrations of phenylalanine are known to compete with

other large neutral amino acids for transport across the blood-brain barrier and can affect the

synthesis of serotonin and dopamine.[21] While direct evidence for D-Homophenylalanine's

involvement is limited, its structural similarity suggests it could act as a competitive inhibitor or

a modulator of enzymes and transporters within these pathways.
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Figure 4: Hypothetical interaction of D-Homophenylalanine with the dopamine synthesis
pathway.

Conclusion
D-Homophenylalanine is a valuable and versatile non-proteinogenic amino acid with

significant potential in pharmaceutical and biotechnological applications. Its unique structure

allows for the fine-tuning of peptide properties, leading to enhanced stability and potentially

novel biological activities. While its direct role in specific signaling pathways requires further

investigation, its utility as a building block in drug design is well-established. The synthetic and

analytical methods outlined in this guide provide a foundation for researchers to effectively

work with this compound and explore its full therapeutic potential. As research continues, a

deeper understanding of the specific pharmacological effects of D-Homophenylalanine is

anticipated, which will likely broaden its applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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